Cas no 89464-87-9 (3-Methoxy-5-methylpyrazin-2-amine)
3-Methoxy-5-methylpyrazin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Methoxy-5-methylpyrazin-2-amine
- 2-AMINO-3-METHOXY-5-METHYLPYRAZINE
- 2-Pyrazinamine,3-methoxy-5-methyl-
- NIQNPTQRAGJGPS-UHFFFAOYSA-N
- 3-methoxy-5-methyl-2-pyrazinamine
- 5-methyl-3-methoxypyrazin-2-amine
- 3-methoxy-5-methylpyrazine-2-amine
- SBB086077
- FCH869685
- 3-methoxy-5-methylpyrazine-2-ylamine
- 3-Methoxy-5-methyl-pyrazin-2-ylamine
- 3-methoxy-5-methyl-pyrazine-2-ylamine
- SB17877
- ST24018
- 3-Methoxy-5-methyl-2-pyrazinamine (ACI)
- Pyrazinamine, 3-methoxy-5-methyl- (9CI)
- Pyrazine, 2-amino-3-methoxy-5-methyl- (7CI)
- C77014
- DTXSID90443624
- CS-W021954
- SCHEMBL91464
- DS-17806
- 89464-87-9
- SY114293
- AKOS006327116
- MFCD09750038
-
- MDL: MFCD09750038
- Inchi: 1S/C6H9N3O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3,(H2,7,8)
- InChI Key: NIQNPTQRAGJGPS-UHFFFAOYSA-N
- SMILES: N1C(N)=C(OC)N=C(C)C=1
Computed Properties
- Exact Mass: 139.07500
- Monoisotopic Mass: 139.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61
- XLogP3: 0.1
Experimental Properties
- PSA: 61.03000
- LogP: 0.95700
3-Methoxy-5-methylpyrazin-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
3-Methoxy-5-methylpyrazin-2-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Methoxy-5-methylpyrazin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099001402-250mg |
3-Methoxy-5-methylpyrazin-2-amine |
89464-87-9 | 98% | 250mg |
$200.85 | 2023-08-31 | |
| Alichem | A099001402-1g |
3-Methoxy-5-methylpyrazin-2-amine |
89464-87-9 | 98% | 1g |
$502.64 | 2023-08-31 | |
| Chemenu | CM168291-250mg |
3-methoxy-5-methylpyrazin-2-amine |
89464-87-9 | 95%+ | 250mg |
$93 | 2021-08-05 | |
| Chemenu | CM168291-1g |
3-methoxy-5-methylpyrazin-2-amine |
89464-87-9 | 95%+ | 1g |
$260 | 2021-08-05 | |
| Chemenu | CM168291-5g |
3-methoxy-5-methylpyrazin-2-amine |
89464-87-9 | 95%+ | 5g |
$1118 | 2021-08-05 | |
| TRC | M336848-10mg |
3-methoxy-5-methylpyrazin-2-amine |
89464-87-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M336848-50mg |
3-methoxy-5-methylpyrazin-2-amine |
89464-87-9 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | M336848-100mg |
3-methoxy-5-methylpyrazin-2-amine |
89464-87-9 | 100mg |
$ 185.00 | 2022-06-03 | ||
| Ambeed | A113532-100mg |
3-Methoxy-5-methylpyrazin-2-amine |
89464-87-9 | 95% | 100mg |
$25.0 | 2025-04-15 | |
| Ambeed | A113532-250mg |
3-Methoxy-5-methylpyrazin-2-amine |
89464-87-9 | 95% | 250mg |
$30.0 | 2025-04-15 |
3-Methoxy-5-methylpyrazin-2-amine Suppliers
3-Methoxy-5-methylpyrazin-2-amine Related Literature
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Additional information on 3-Methoxy-5-methylpyrazin-2-amine
Introduction to 3-Methoxy-5-methylpyrazin-2-amine (CAS No. 89464-87-9)
3-Methoxy-5-methylpyrazin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 89464-87-9, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and potential therapeutic applications.
The structural framework of 3-Methoxy-5-methylpyrazin-2-amine consists of a six-membered aromatic ring containing two nitrogen atoms, with substituents at the 3rd and 5th positions that include a methoxy group and a methyl group, respectively. The amine functional group is located at the 2nd position, contributing to its reactivity and potential utility in synthetic chemistry. This particular arrangement of functional groups makes it a versatile scaffold for designing novel molecules with tailored biological properties.
In recent years, there has been a growing interest in pyrazine derivatives due to their demonstrated efficacy in various pharmacological contexts. The presence of both methoxy and methyl substituents in 3-Methoxy-5-methylpyrazin-2-amine enhances its potential as a pharmacophore, enabling interactions with biological targets such as enzymes and receptors. This compound has been explored in several preclinical studies as a precursor or intermediate in the synthesis of potential drug candidates.
One of the most compelling aspects of 3-Methoxy-5-methylpyrazin-2-amine is its role in the development of compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties. Researchers have leveraged its structural features to create derivatives that modulate key signaling pathways involved in disease progression. For instance, studies have shown that modifications at the 3-Methoxy and 5-methyl positions can significantly alter the pharmacokinetic profile and binding affinity of the resulting molecules.
The synthesis of 3-Methoxy-5-methylpyrazin-2-amine typically involves multi-step organic reactions, often starting from readily available pyrazine precursors. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to introduce the desired functional groups with high precision. The optimization of these synthetic routes is crucial for ensuring high yields and purity, which are essential for subsequent biological evaluation.
Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications in 3-Methoxy-5-methylpyrazin-2-amine influence its biological activity. Molecular docking studies and virtual screening techniques have been instrumental in identifying promising derivatives with enhanced potency and selectivity. These computational approaches complement traditional experimental methods, providing a more efficient pipeline for drug discovery.
In clinical research, 3-Methoxy-5-methylpyrazin-2-amine has been investigated as part of larger therapeutic strategies aimed at addressing unmet medical needs. Its ability to serve as a building block for more complex molecules has made it valuable in collaborative efforts between academic institutions and pharmaceutical companies. The compound’s versatility has also led to its inclusion in several high-throughput screening campaigns designed to identify novel bioactive scaffolds.
The future prospects for 3-Methoxy-5-methylpyrazin-2-amine are promising, with ongoing research focusing on expanding its applications in therapeutic areas such as neurology and immunology. By exploring new synthetic pathways and leveraging cutting-edge biotechnological tools, scientists aim to unlock additional potential uses for this compound. As our understanding of molecular interactions continues to evolve, so too will the role of 3-Methoxy-5-methylpyrazin-2-amine in shaping the next generation of pharmaceutical innovations.
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